1-[(Acetyloxy)amino]-4-methoxy-3-methylphenazin-2(10H)-one
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Overview
Description
1-[(Acetyloxy)amino]-4-methoxy-3-methylphenazin-2(10H)-one is a complex organic compound with a unique structure that includes an acetyloxy group, an amino group, a methoxy group, and a phenazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Acetyloxy)amino]-4-methoxy-3-methylphenazin-2(10H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of an amino group followed by the introduction of a methoxy group through methylation reactions. The phenazinone core is then constructed through a series of cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(Acetyloxy)amino]-4-methoxy-3-methylphenazin-2(10H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Catalysts like palladium on carbon (Pd/C) or reagents like sodium methoxide (NaOCH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
1-[(Acetyloxy)amino]-4-methoxy-3-methylphenazin-2(10H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-[(Acetyloxy)amino]-4-methoxy-3-methylphenazin-2(10H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
1-[(Acetyloxy)amino]-4-methoxy-3-methylphenazin-2(10H)-one can be compared with other similar compounds, such as:
4-methoxybenzyl esters: These compounds share a similar methoxy group and ester functionality.
Phenazinone derivatives: Compounds with a phenazinone core but different substituents.
Amino-acetyl derivatives: Compounds with amino and acetyloxy groups but different core structures.
Properties
CAS No. |
64202-80-8 |
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Molecular Formula |
C16H15N3O4 |
Molecular Weight |
313.31 g/mol |
IUPAC Name |
[(2-hydroxy-4-methoxy-3-methylphenazin-1-yl)amino] acetate |
InChI |
InChI=1S/C16H15N3O4/c1-8-15(21)13(19-23-9(2)20)12-14(16(8)22-3)18-11-7-5-4-6-10(11)17-12/h4-7,19,21H,1-3H3 |
InChI Key |
WNYOLOQOUOBRAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N=C2C(=C1O)NOC(=O)C)OC |
Origin of Product |
United States |
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